Tridecane

説明

This compound is a straight chain alkane containing 13 carbon atoms. It forms a component of the essential oils isolated from plants such as Abelmoschus esculentus. It has a role as a plant metabolite and a volatile oil component.

This compound has been reported in Camellia sinensis, Aethus indicus, and other organisms with data available.

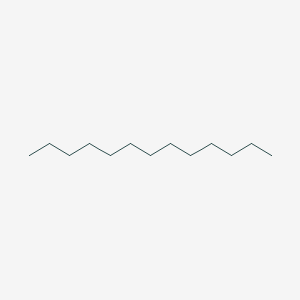

Structure

3D Structure

特性

IUPAC Name |

tridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYFAKIEWZDVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tridecane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tridecane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027266 | |

| Record name | Tridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tridecane appears as an oily straw yellow clear liquid with a hydrocarbon odor. Flash point 190-196 °F. Specific gravity 0.76. Boiling point 456 °F. Repeated or prolonged skin contact may irritate or redden skin, progressing to dermatitis. Exposure to high concentrations of vapor may result in headache and stupor., Liquid, A clear, straw-yellow, oily liquid; [CAMEO] | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tridecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tridecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

455.7 °F at 760 mmHg (NTP, 1992), 235.4 °C, 235.00 to 236.00 °C. @ 760.00 mm Hg | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tridecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tridecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

175 °F (USCG, 1999), 94 °C (201 °F) - closed cup | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tridecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.0047 mg/L, Very soluble in ethyl alcohol, ethyl ether; soluble in carbon tetrachloride, 4.7e-06 mg/mL at 25 °C | |

| Record name | n-Tridecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tridecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.756 (USCG, 1999) - Less dense than water; will float, 0.7564 g/cu cm at 20 °C | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tridecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

less than 0.52 mmHg (USCG, 1999), 0.05 [mmHg], 0.0375 mm Hg at 25 °C | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tridecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Tridecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, An oily straw yellow clear liquid | |

CAS No. |

629-50-5 | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tridecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Tridecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tridecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3LZF0L939 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Tridecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tridecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22.1 °F (NTP, 1992), -5.35 °C, -5.5 °C | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tridecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tridecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Tridecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecane (n-tridecane) is a straight-chain alkane with the chemical formula C13H28. It is a colorless, oily liquid with a faint hydrocarbon odor and is a component of the volatile oils of various plants.[1] While not as commonly utilized as shorter-chain alkanes, this compound finds applications in organic synthesis, as a solvent, a distillation chaser, and in the manufacturing of paraffin products.[2][3] In the context of research and drug development, understanding the precise chemical and physical properties of this compound is crucial for its use as a reference standard, a non-polar solvent in extraction and purification processes, and as a component in formulation studies. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, supported by detailed experimental protocols for their determination.

Chemical and Physical Properties of this compound

The following tables summarize the key quantitative data for the chemical and physical properties of n-tridecane.

| General Properties | |

| Chemical Formula | C13H28[4] |

| Molecular Weight | 184.36 g/mol [1] |

| CAS Number | 629-50-5[4] |

| Appearance | Colorless liquid[1] |

| Odor | Hydrocarbon-like[1] |

| Physical Properties | |

| Melting Point | -5.5 to -4 °C[2][5] |

| Boiling Point | 234 to 236 °C[2][5] |

| Density | 0.756 g/mL at 25 °C[6] |

| Vapor Pressure | 1 mm Hg at 59.4 °C[6] |

| Flash Point | 79 to 102 °C (closed cup)[7][8] |

| Autoignition Temperature | 202 °C[7] |

| Solubility in Water | Practically insoluble; ~0.0047 mg/L at 25 °C[1][2] |

| Viscosity | 1.724 mPa·s at 25 °C[1] |

| Refractive Index (n20/D) | 1.425[2][6] |

| Surface Tension | 25.55 mN/m at 25 °C[1] |

| Heat of Vaporization | 66.68 kJ/mol at 25 °C[1] |

Experimental Protocols

The accurate determination of the physical properties of this compound is essential for its application in a research setting. The following are detailed methodologies for key experiments, based on standardized protocols.

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes and provides an accurate boiling point determination.

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 250 °C)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or heating mantle)

-

High-boiling point mineral oil

Procedure:

-

A small amount of the this compound sample (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the this compound sample in the test tube.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped inside a Thiele tube containing mineral oil, ensuring the oil level is above the side arm to allow for proper convection.

-

The Thiele tube is gently heated at the side arm. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases, and the liquid is just beginning to be drawn back into the capillary tube.[9][10][11]

Determination of Density (Digital Density Meter) - ASTM D4052

This method provides a precise and rapid determination of the density of liquid hydrocarbons.

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Thermostatically controlled bath or Peltier element for temperature control

-

Syringes for sample injection

Procedure:

-

The digital density meter is calibrated using dry air and distilled water at the desired measurement temperature (e.g., 25 °C).

-

The this compound sample is drawn into a clean, dry syringe, ensuring no air bubbles are present.

-

The sample is injected into the oscillating U-tube of the density meter.

-

The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the liquid.

-

The density reading is recorded once the temperature and the reading have stabilized.[2][12]

Determination of Flash Point (Pensky-Martens Closed Cup Tester) - ASTM D93

This method is used to determine the lowest temperature at which the vapors of a liquid will ignite.

Apparatus:

-

Pensky-Martens closed-cup tester (manual or automated)

-

Thermometer

-

Ignition source (gas flame or electric igniter)

Procedure:

-

The sample cup of the Pensky-Martens tester is filled with this compound to the specified level.

-

The lid, which contains a stirrer, thermometer, and ignition source port, is securely placed on the cup.

-

The sample is heated at a slow, constant rate while being continuously stirred.

-

At regular temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.[13][14][15]

Determination of Viscosity (Capillary Viscometer)

This method measures the resistance of a fluid to flow under gravity.

Apparatus:

-

Ubbelohde or similar capillary viscometer

-

Constant temperature water bath

-

Stopwatch

Procedure:

-

The capillary viscometer is cleaned and dried thoroughly.

-

A specific volume of this compound is introduced into the viscometer.

-

The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

-

The sample is drawn up through the capillary to a point above the upper timing mark.

-

The time taken for the liquid to flow between the upper and lower timing marks is measured using a stopwatch.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of this compound at the same temperature.[16][17]

Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Workflow for Boiling Point Determination using the Capillary Method.

Caption: Workflow for Density Measurement using a Digital Density Meter.

Conclusion

This technical guide has provided a detailed summary of the essential chemical and physical properties of this compound, presented in a clear and accessible format for researchers, scientists, and professionals in drug development. The inclusion of standardized experimental protocols offers a practical resource for the accurate and reproducible measurement of these properties in a laboratory setting. The provided workflows further clarify the logical steps involved in these determinations. A thorough understanding of these fundamental characteristics is indispensable for the effective and safe utilization of this compound in scientific research and industrial applications.

References

- 1. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. gazi.edu.tr [gazi.edu.tr]

- 4. Surface tension - Wikipedia [en.wikipedia.org]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.at]

- 6. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 13. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 14. precisionlubrication.com [precisionlubrication.com]

- 15. azom.com [azom.com]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. cscscientific.com [cscscientific.com]

Tridecane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecane (n-tridecane) is a straight-chain alkane with the chemical formula C13H28.[1][2] It is a colorless, combustible liquid that is practically insoluble in water but soluble in organic solvents like ethanol and ether.[3] While not having high specific value in many industrial applications beyond being a component of fuels and solvents, this compound is of significant interest in research for several reasons.[2][4] It is used as a distillation chaser in laboratory settings, as an analytical standard, and is a naturally occurring compound in the essential oils of various plants and is utilized by certain insects as a pheromone for chemical signaling.[1][2][4] This guide provides an in-depth overview of this compound, including its physicochemical properties, relevant experimental protocols, and its role in biological signaling.

Physicochemical Properties of this compound

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 629-50-5 |

| Molecular Weight | 184.36 g/mol |

| Molecular Formula | C13H28 |

| Appearance | Colorless liquid |

| Odor | Gasoline-like to odorless |

| Density | 0.756 g/mL at 25 °C |

| Melting Point | -6 to -4 °C |

| Boiling Point | 232 to 236 °C |

| Flash Point | 79.44 °C |

| Water Solubility | Insoluble (0.0047 mg/L) |

| Refractive Index (nD) | 1.425 |

| Vapor Pressure | 1 mmHg at 59.4 °C |

| Vapor Density | 6.4 (vs air) |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Extraction of n-Alkanes (including this compound) from Plant Cuticular Wax

This protocol describes the extraction of total cuticular wax from plant leaves using the Soxhlet method, followed by the isolation of the n-alkane fraction.

Materials:

-

Fresh or dried plant leaves

-

Soxhlet extractor apparatus

-

Round-bottom flask

-

Heating mantle

-

Cellulose extraction thimbles

-

n-Hexane (analytical grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Glass chromatography column

-

Silica gel (60-120 mesh)

-

Glass wool

-

Sand

-

Collection vials

Procedure:

-

Sample Preparation: Thoroughly clean plant leaves to remove surface contaminants. If using fresh leaves, gently pat them dry. For dried leaves, grind them into a coarse powder.

-

Soxhlet Extraction:

-

Place approximately 20-30 g of the prepared plant material into a cellulose extraction thimble.

-

Position the thimble inside the Soxhlet extractor.

-

Fill a round-bottom flask with n-hexane to about two-thirds of its volume and add a few boiling chips.

-

Assemble the apparatus and heat the flask with a heating mantle.

-

Allow the extraction to proceed for 6-8 hours, ensuring a consistent cycle of solvent washing over the sample.[5]

-

-

Drying and Concentration:

-

After extraction, let the apparatus cool.

-

Pass the n-hexane extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract by removing the n-hexane using a rotary evaporator at 40°C. The residue is the total cuticular wax extract.[5]

-

-

Isolation of n-Alkane Fraction via Column Chromatography:

-

Column Packing: Place a small plug of glass wool at the bottom of the chromatography column, followed by a thin layer of sand. Prepare a slurry of silica gel in n-hexane and pour it into the column. After the silica gel settles, add another thin layer of sand on top.

-

Sample Loading: Dissolve a known amount of the total wax extract in a minimal volume of n-hexane and carefully load it onto the top of the silica gel column.

-

Elution: Elute the column with n-hexane. The non-polar n-alkanes, including this compound, will elute first.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation.

-

Protocol 2: Analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound, often used as an internal standard in pheromone analysis.

Materials:

-

Sample containing this compound (e.g., plant extract, pheromone gland extract)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5MS)

-

Helium (carrier gas)

-

This compound analytical standard

Procedure:

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane) to an appropriate concentration for GC-MS analysis. If this compound is being used as an internal standard, it should be added to the sample at a known concentration.

-

GC-MS Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Chromatographic Separation: The sample is vaporized and carried by the helium gas through the GC column. The separation of compounds is based on their volatility and interaction with the column's stationary phase. A temperature program is typically used to ensure good separation (e.g., initial temperature of 40°C, ramped up to 310°C).

-

Mass Spectrometry Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments is measured, creating a mass spectrum for each compound.

-

Identification and Quantification: this compound is identified by its characteristic retention time and mass spectrum, which can be compared to a library of spectra (e.g., NIST) and the analytical standard. Quantification can be performed by integrating the peak area of this compound.

Signaling Pathways and Workflows

This compound plays a role in the chemical communication of certain insects, acting as a pheromone.

This compound in Insect Chemical Signaling

Nymphs of the southern green shield bug produce this compound as a dispersion and aggregation pheromone, which may also serve as a defense mechanism against predators.[2] It is also a primary component of the defensive fluid produced by the stink bug Cosmopepla bimaculata.[2] This demonstrates a key role for this compound in the chemical ecology of these species, mediating social interactions and defense.

Caption: Workflow for identifying this compound as an insect pheromone.

General Workflow for Plant-Based Compound Analysis

The extraction and analysis of this compound from plant sources follow a structured workflow, as depicted below. This process is fundamental in phytochemistry and natural product drug discovery.

Caption: General workflow for the extraction and identification of this compound from plant sources.

References

Solubility of Tridecane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tridecane in various organic solvents. This compound (n-C₁₃H₂₈), a long-chain aliphatic hydrocarbon, is a nonpolar molecule, and its solubility is primarily governed by the principle of "like dissolves like." This document compiles available quantitative solubility data, details relevant experimental protocols for determining solubility, and presents a logical workflow for solvent selection.

Quantitative Solubility Data

| Solvent Class | Solvent | Temperature (°C) | Solubility (Mole Fraction of this compound) | Citation |

| Alcohols | Ethanol | 24.15 | 0.0099 | |

| Methanol | - | Easily Soluble (Qualitative) | [1] | |

| n-Octanol | - | Easily Soluble (Qualitative) | [1] | |

| Ethers | Diethyl Ether | - | Easily Soluble (Qualitative) | [1] |

| Ketones | Acetone | - | Soluble (Qualitative) | [2] |

| Esters | Ethyl Acetate | - | Soluble (Qualitative) | [2] |

| Aromatic Hydrocarbons | Toluene | - | Soluble (Qualitative) | |

| Chlorinated Solvents | Chloroform | - | Soluble (Qualitative) | [2] |

| Dichloromethane | - | Soluble (Qualitative) | [2] | |

| Carbon Tetrachloride | - | Soluble (Qualitative) | [3] | |

| Other | Dimethyl Sulfoxide (DMSO) | - | Soluble (Qualitative) | [2] |

Note: "Easily Soluble" and "Soluble" are qualitative descriptions from the cited sources and imply high miscibility. Further experimental data is required for precise quantitative values.

Experimental Protocols for Solubility Determination

The determination of liquid-liquid solubility, such as that of this compound in an organic solvent, can be achieved through several established experimental methods. The choice of method often depends on the required precision, the properties of the solute and solvent, and the available analytical instrumentation.

Gravimetric Method (Shake-Flask)

This is a classical and straightforward method for determining the equilibrium solubility of a liquid in a solvent.

Principle: An excess of the solute (this compound) is mixed with the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, resulting in two phases. A known mass of the solvent-rich phase is then taken, and the solvent is evaporated, leaving the dissolved solute. The mass of the remaining solute is measured to determine the solubility.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

-

Equilibration: Agitate the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature must be strictly controlled throughout this process.

-

Phase Separation: Cease agitation and allow the two liquid phases to separate completely.

-

Sampling: Carefully extract a known mass of the solvent-rich phase using a calibrated syringe or pipette, ensuring no cross-contamination from the this compound-rich phase.

-

Solvent Evaporation: Transfer the sampled solution to a pre-weighed, non-volatile container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of this compound) until a constant weight is achieved.

-

Quantification: The final weight of the container with the residue minus the initial weight of the empty container gives the mass of this compound that was dissolved in the sampled mass of the saturated solution.

-

Calculation: The solubility can then be expressed in various units, such as g/100g of solvent or mole fraction.

Gas Chromatography (GC) Method

Gas chromatography is a powerful analytical technique for separating and quantifying components of a mixture. It can be adapted to determine the solubility of this compound in a solvent.

Principle: A saturated solution of this compound in the chosen solvent is prepared at a constant temperature. A small, known volume of this solution is injected into a gas chromatograph. The resulting peak area for this compound is compared to a calibration curve prepared from standards of known this compound concentrations in the same solvent.

Detailed Methodology:

-

Equilibration: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1-3).

-

Calibration Standards: Prepare a series of standard solutions of this compound in the solvent of interest with precisely known concentrations.

-

GC Analysis of Standards: Inject a fixed volume of each standard solution into the GC. The GC should be equipped with a suitable column (e.g., a nonpolar capillary column) and detector (e.g., a Flame Ionization Detector - FID). Record the retention time and peak area for this compound for each standard.

-

Calibration Curve: Plot the peak area of this compound against the corresponding concentration for the standard solutions to generate a calibration curve.

-

GC Analysis of Saturated Solution: Carefully withdraw a sample from the solvent-rich phase of the equilibrated mixture and inject the same fixed volume into the GC.

-

Quantification: Determine the peak area for this compound in the saturated sample. Use the calibration curve to determine the concentration of this compound in the saturated solution, which represents its solubility.

Spectroscopic Methods (e.g., UV-Vis)

While alkanes like this compound do not have strong chromophores for direct UV-Vis analysis, this method can be used indirectly or with derivatization in specific research contexts. However, for a simple binary system of this compound and a non-absorbing organic solvent, this method is not directly applicable. If the solvent has a distinct UV-Vis spectrum, changes in the spectrum upon saturation with the non-absorbing this compound could potentially be used, but this is a less common and more complex approach.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining this compound solubility.

The following diagram illustrates the logical relationship for selecting a suitable solvent based on the properties of the solute and solvent.

Caption: Logic for predicting this compound solubility.

References

An In-depth Technical Guide to the Thermophysical Properties of n-Tridecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermophysical properties of n-tridecane (C13H28), a straight-chain alkane. Understanding these properties is crucial for various applications, including its use as a solvent, in fuel components, and as a reference material in scientific research. This document presents quantitative data in structured tables, details the experimental protocols for measuring these properties, and includes a workflow diagram for their determination.

Thermophysical Properties of n-Tridecane

The following tables summarize the temperature-dependent thermophysical properties of n-tridecane. These properties include density, viscosity, thermal conductivity, and specific heat capacity.

Table 1: Density of n-Tridecane at Different Temperatures

| Temperature (K) | Density (g/mL) |

| 298.15 | 0.756[1] |

| 313.15 | - |

| 333.15 | - |

| 353.15 | - |

| 373.15 | - |

Note: A comprehensive dataset for density at various temperatures and pressures is available from the National Institute of Standards and Technology (NIST) TRC Web Thermo Tables.[2] Further experimental data has been measured from 293.15 K to 353.15 K at pressures up to 100 MPa.[3]

Table 2: Dynamic Viscosity of n-Tridecane at Different Temperatures

| Temperature (K) | Viscosity (mPa·s) |

| 288.15 | - |

| 293.15 | - |

| 298.15 | - |

| 313.15 | - |

| 333.15 | - |

Note: Experimental data for the dynamic viscosity of n-tridecane in mixtures has been reported over a temperature range of 293.15 K to 353.15 K at pressures up to 100 MPa.[3] The viscosity of n-tridecane decreases with increasing temperature.[4][5]

Table 3: Thermal Conductivity of Liquid n-Tridecane at Different Temperatures

| Temperature (K) | Thermal Conductivity (W/m·K) |

| 273 | - |

| 300 | - |

| 400 | - |

| 500 | - |

| 600 | - |

Note: The National Institute of Standards and Technology (NIST) provides a collection of experimental data points for the thermal conductivity of liquid n-tridecane in equilibrium with gas over a temperature range of 273 K to 600 K.[2] Generally, the thermal conductivity of liquid n-alkanes decreases with increasing temperature.[6]

Table 4: Isobaric Heat Capacity of Liquid n-Tridecane at Different Temperatures and Pressures

| Temperature (K) | Pressure (MPa) | Isobaric Heat Capacity (J/g·K) |

| 313.15 | 0.1 | - |

| 313.15 | 100 | - |

| 373.15 | 0.1 | - |

| 373.15 | 100 | - |

Note: Isobaric heat capacities of liquid n-tridecane have been measured from 313.15 K to 373.15 K at pressures up to 100 MPa.[7][8] The isobaric heat capacity of liquid n-tridecane generally increases with temperature and decreases with pressure.

Experimental Protocols

The determination of thermophysical properties requires precise and standardized experimental procedures. Below are detailed methodologies for measuring the key properties of n-tridecane.

2.1. Density Measurement

Density is defined as the mass of a substance per unit volume.[9][10]

-

Pycnometry: [9]

-

A pycnometer, a flask with a precisely known volume, is thoroughly cleaned, dried, and weighed (m_empty).

-

The pycnometer is filled with n-tridecane, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostat at the desired temperature until thermal equilibrium is reached.

-

The excess liquid is removed, and the pycnometer is cleaned from the outside and weighed again (m_filled).

-

The density (ρ) is calculated using the formula: ρ = (m_filled - m_empty) / V, where V is the volume of the pycnometer.

-

-

Vibrating Tube Densitometry: [9]

-

A U-shaped tube is filled with the n-tridecane sample.

-

The tube is electromagnetically excited to vibrate at its natural frequency.

-

The instrument measures the oscillation period, which is directly related to the density of the fluid inside the tube.

-

The instrument is calibrated using fluids of known density, such as dry air and pure water.[9]

-

2.2. Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow.[4]

-

Falling Sphere Viscometer: [11][12]

-

A sphere of known size and density is allowed to fall through a graduated cylinder containing n-tridecane at a constant temperature.

-

The time it takes for the sphere to fall a specific distance between two marked points is measured.

-

The terminal velocity of the sphere is calculated.

-

Stokes' Law is applied to calculate the viscosity, considering the densities of the sphere and the liquid, the acceleration due to gravity, and the sphere's radius.[12] It is crucial that the flow around the sphere is laminar.[11]

-

-

Rotational Viscometer: [11]

-

A spindle is immersed in the n-tridecane sample, which is maintained at a constant temperature.

-

The spindle is rotated at a constant speed.

-

The torque required to rotate the spindle is measured, which is proportional to the viscosity of the fluid.

-

The viscosity is determined based on the instrument's calibration.

-

2.3. Thermal Conductivity Measurement

Thermal conductivity is the property of a material to conduct heat.

-

Transient Hot-Wire Method: [13][14][15]

-

A thin platinum wire is immersed in the liquid n-tridecane.

-

The wire acts as both a heating element and a resistance thermometer.[14]

-

A step voltage is applied to the wire, causing its temperature to rise.

-

The rate of temperature increase is measured by recording the change in the wire's resistance over time.

-

The thermal conductivity is determined from the linear relationship between the temperature rise and the logarithm of time.[14]

-

-

Steady-State Methods (e.g., Guarded Hot Plate): [14][16]

-

A sample of n-tridecane of known thickness is placed between a hot plate and a cold plate.

-

A known amount of heat is supplied by the hot plate, and the temperatures of both plates are measured once a steady state is reached (i.e., temperatures are constant over time).

-

The thermal conductivity is calculated using Fourier's law of heat conduction, taking into account the heat flux, temperature difference, and sample thickness.[14]

-

2.4. Specific Heat Capacity Measurement

Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius.[17]

-

Method of Mixtures (Calorimetry): [17][18]

-

A known mass of n-tridecane at a specific initial temperature is placed in a calorimeter of known heat capacity.

-

A substance of known mass and higher temperature (e.g., a heated metal block) is introduced into the n-tridecane.

-

The mixture is stirred until a final equilibrium temperature is reached.

-

Based on the principle of energy conservation (heat lost by the hot object equals the heat gained by the n-tridecane and the calorimeter), the specific heat capacity of the n-tridecane can be calculated.[17]

-

-

Electrical Calorimetry: [19][20][21]

-

A known mass of n-tridecane is placed in a well-insulated calorimeter.

-

An electric heater with a known power output is used to heat the liquid for a specific amount of time.

-

The initial and final temperatures of the liquid are measured.

-

The specific heat capacity is calculated by equating the electrical energy supplied to the heat absorbed by the n-tridecane and the calorimeter.

-

Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the thermophysical properties of n-tridecane.

References

- 1. n-Tridecane CAS#: 629-50-5 [m.chemicalbook.com]

- 2. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. gazi.edu.tr [gazi.edu.tr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. ovid.com [ovid.com]

- 9. calnesis.com [calnesis.com]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 12. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]

- 13. iieta.org [iieta.org]

- 14. Thermal conductivity measurement - Wikipedia [en.wikipedia.org]

- 15. cfmetrologie.edpsciences.org [cfmetrologie.edpsciences.org]

- 16. wiete.com.au [wiete.com.au]

- 17. m.youtube.com [m.youtube.com]

- 18. phys.libretexts.org [phys.libretexts.org]

- 19. Measure the Specific Heat of Water and Other Fluids : 5 Steps (with Pictures) - Instructables [instructables.com]

- 20. physicsmax.com [physicsmax.com]

- 21. Experimental determination of Specific Heat of Water — Collection of Experiments [physicsexperiments.eu]

The Ubiquitous Alkane: A Technical Guide to the Natural Occurrence of Tridecane in Plants and Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecane (C₁₃H₂₈) is a straight-chain alkane that, far from being an inert hydrocarbon, plays a significant role in the chemical ecology of numerous plant and insect species. In plants, it is a component of essential oils and cuticular waxes, contributing to their characteristic aroma and protective functions. In the insect world, this compound is a key semiochemical, acting as a pheromone for aggregation, alarm, and species recognition, as well as a defensive allomone. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing its quantitative presence in various species, the experimental protocols for its analysis, and the current understanding of its biosynthetic and signaling pathways.

Data Presentation: Quantitative Occurrence of this compound

The concentration and relative abundance of this compound vary significantly across different species and even between different tissues or developmental stages of the same organism. The following tables summarize available quantitative data on this compound in select plant and insect species.

| Plant Species | Family | Plant Part | This compound Concentration / Relative Abundance (%) | Reference |

| Nicotiana glauca | Solanaceae | Leaves (Essential Oil) | 5.19% (as 3-methyl this compound) | [1][2][3] |

| Citrus aurantiifolia (Lime) | Rutaceae | Fruit | Detected | [4] |

| Abelmoschus esculentus (Okra) | Malvaceae | - | Component of essential oil | [5] |

| Camellia sinensis (Tea) | Theaceae | - | Reported | [5] |

Table 1: Quantitative Data of this compound in Various Plant Species.

| Insect Species | Order | Function | This compound Concentration / Relative Abundance (%) | Reference |

| Halyomorpha halys (Brown Marmorated Stink Bug) | Hemiptera | Defensive Secretion / Alarm Pheromone | Major component | [4][6] |

| Messor pergandei (Harvester Ant) | Hymenoptera | Alarm-Recruitment Pheromone (Pygidial Gland) | Major biologically active compound | [7][8][9] |

| Messor andrei (Harvester Ant) | Hymenoptera | Alarm-Recruitment Pheromone (Pygidial Gland) | Major biologically active compound | [9] |

| Cosmopepla bimaculata (Stink Bug) | Hemiptera | Defensive Fluid | Main component | |

| Nezara viridula (Southern Green Shield Bug) | Hemiptera | Dispersion/Aggregation Pheromone | Component of secretion | |

| Sarcophagidae (Flesh Flies) | Diptera | Cuticular Hydrocarbon | Present (part of a complex mixture) | [10] |

Table 2: Quantitative Data of this compound in Various Insect Species.

Experimental Protocols

The accurate identification and quantification of this compound in biological matrices rely on precise and validated analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for this purpose. Below are detailed methodologies for the extraction and analysis of this compound from plant and insect samples.

Protocol 1: Extraction and Analysis of this compound from Plant Tissues (Essential Oils)

This protocol is suitable for the analysis of volatile compounds, including this compound, from plant leaves, flowers, and fruits.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

-

Place a known weight of fresh or dried plant material (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

-

For quantitative analysis, add a known amount of an internal standard (e.g., a deuterated alkane or an alkane not naturally present in the sample) to the vial.

-

Seal the vial with a PTFE-lined septum.

-

Incubate the vial at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to allow volatile compounds to equilibrate in the headspace.[11]

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.[12]

2. GC-MS Analysis

-

Injector: Transfer the SPME fiber to the GC injector, which is typically held at a high temperature (e.g., 250°C) for thermal desorption of the analytes onto the column. Use splitless injection mode to maximize the transfer of analytes.

-

Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program:

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

3. Data Analysis

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum of this compound is characterized by a prominent molecular ion (m/z 184) and a series of fragment ions separated by 14 amu (CH₂).

-

Quantify this compound by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.

Protocol 2: Extraction and Analysis of this compound from Insect Cuticular Hydrocarbons (CHCs)

This protocol is designed for the analysis of CHCs, including this compound, from the cuticle of insects.

1. Sample Preparation: Solvent Extraction

-

Place a single insect (or a pooled sample of smaller insects) in a glass vial.

-

Add a known volume of a non-polar solvent, such as n-hexane or pentane (e.g., 200-500 µL), to fully immerse the insect.[15]

-

Gently agitate or vortex the vial for a short period (e.g., 5-10 minutes) to dissolve the cuticular lipids.

-

Carefully remove the insect from the vial.

-

For quantitative analysis, add a known amount of an internal standard (e.g., n-docosane or another alkane not present in the sample) to the solvent extract.[16]

-

Concentrate the extract under a gentle stream of nitrogen gas to a final volume of approximately 50-100 µL.

2. GC-MS Analysis

-

Injector: Inject 1-2 µL of the concentrated extract into the GC injector, typically in splitless mode, at a temperature of 280-300°C.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

Oven Temperature Program:

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 600.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280-300°C.

-

3. Data Analysis

-

Identification and quantification are performed as described in Protocol 1.

Mandatory Visualizations

Biosynthetic Pathways

This compound biosynthesis in both plants and insects originates from the fatty acid synthesis pathway. The key terminal step involves the removal of a carbon atom from a C14 fatty acid precursor.

Signaling Pathway

The perception of this compound by insects as a semiochemical is mediated by the olfactory system. While the specific receptor for this compound is not definitively known for most species, the general mechanism involves binding to an olfactory receptor on the dendrite of an olfactory receptor neuron (ORN), leading to the generation of an action potential.

Experimental Workflows

Conclusion

This compound is a functionally significant natural product found across the plant and insect kingdoms. Its role as a semiochemical in insects highlights its potential for exploitation in pest management strategies, while its presence in plant essential oils contributes to their complex chemical profiles. The methodologies outlined in this guide provide a robust framework for the accurate analysis of this compound, and the visualized pathways offer a foundational understanding of its biosynthesis and perception. Further research is warranted to elucidate the specific enzymes and receptors involved in this compound-related biological processes, which could open new avenues for applications in agriculture, chemical ecology, and drug development.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ars.usda.gov [ars.usda.gov]

- 5. This compound | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nielsenentlab.weebly.com [nielsenentlab.weebly.com]

- 7. Pygidial gland chemistry and potential alarm-recruitment function in column foraging, but not solitary, Nearctic Messor harvesting ants (Hymenoptera: Formicidae: Myrmicinae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound - this compound studies [tiiips.com]

- 10. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. repositorio.unesp.br [repositorio.unesp.br]

- 14. scispace.com [scispace.com]

- 15. benchchem.com [benchchem.com]

- 16. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

Tridecane as a Volatile Organic Compound: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of tridecane, a C13 straight-chain alkane, in its capacity as a volatile organic compound (VOC). Tailored for researchers, scientists, and drug development professionals, this document consolidates key chemical and physical data, explores its biological significance, and details established experimental protocols for its analysis.

Introduction to this compound (C13H28)

This compound is a colorless, combustible liquid with a hydrocarbon odor, classified as a volatile organic compound.[1][2][3] While it has limited specific industrial applications beyond being a component of fuels and solvents, its presence as a natural product in plants and as a semiochemical in insects makes it a compound of significant interest in various research fields.[1][2][4] It is found in the essential oils of plants like Abelmoschus esculentus and Piper aduncum L., and is also released as a stress compound by insects such as the brown marmorated stink bug.[1][4][5]

Physicochemical Properties of this compound

A comprehensive summary of this compound's key physicochemical properties is presented below. This data is essential for understanding its behavior in environmental and biological systems, as well as for the development of analytical methods.

| Property | Value | References |

| Molecular Formula | C13H28 | [1][2][3] |

| Molecular Weight | 184.36 g/mol | [1][4] |

| Appearance | Colorless liquid | [1][2][3] |

| Odor | Hydrocarbon-like | [1][4] |

| Boiling Point | 235-236 °C | [1][2] |

| Melting Point | -5.5 °C | [1] |

| Flash Point | 79 °C (174.2 °F) | [6] |

| Density | 0.756 g/mL at 25 °C | [1][2] |

| Vapor Pressure | 1 mm Hg at 59.4 °C | [7] |

| Water Solubility | 0.0047 mg/L (practically insoluble) | [1][4] |

| LogP | 7.331 (estimated) | [1] |

This compound in Biological Systems

This compound plays a significant role in the chemical communication of insects and the defense mechanisms of plants.

Insect Semiochemical

In the insect world, this compound functions as a semiochemical, a chemical substance that carries a message. For instance, nymphs of the southern green shield bug produce this compound as a dispersion/aggregation pheromone, which may also serve as a defense mechanism against predators.[2] It is also a major component of the defensive fluid produced by the stink bug Cosmopepla bimaculata.[2] The detection of such volatile compounds is crucial for insect behavior and survival.

The olfactory signaling pathway in insects is a complex process that can involve both ionotropic and metabotropic mechanisms. While the specific receptor for this compound has not been definitively identified, a generalized pathway for odorant detection in insects is illustrated below.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Short-chain alkanes synergise responses of moth pests to their sex pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of High-Purity n-Tridecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of viable synthetic routes for obtaining high-purity n-tridecane. The focus is on methods known for high yields and producing a final product with minimal impurities. Detailed experimental protocols, data presentation, and visual diagrams of the synthesis pathways are included to assist researchers in the practical application of these methods.

Introduction

n-Tridecane (C₁₃H₂₈) is a long-chain aliphatic hydrocarbon with applications in various scientific fields, including its use as a solvent, a component in jet fuel research, and in the manufacturing of paraffin products.[1] For many research and development applications, particularly in the pharmaceutical and fine chemical industries, the availability of high-purity n-tridecane is crucial. This document outlines and compares key synthetic methodologies for achieving this objective.

Recommended Synthetic Routes

Two primary routes are recommended for the synthesis of high-purity n-tridecane: Catalytic Hydrogenation of 1-Tridecene and the Corey-House Synthesis. A third, multi-step option involving a Wolff-Kishner reduction is also presented.

Catalytic Hydrogenation of 1-Tridecene

This is arguably the most direct and cleanest method for producing high-purity n-tridecane, provided high-purity 1-tridecene is available as a starting material. The reaction involves the addition of hydrogen across the double bond of 1-tridecene in the presence of a metal catalyst.[2]

Reaction: C₁₃H₂₆ + H₂ → C₁₃H₂₈

Key Advantages:

-

High reaction efficiency and yield.

-

Generally produces a very clean product with minimal side reactions.

-

The catalyst can often be recovered and reused.[3]

Experimental Protocol:

Materials:

-

1-Tridecene (high purity, >98%)

-

Palladium on carbon (10% Pd/C)[4]

-

Ethanol or Ethyl Acetate (anhydrous)

-

Hydrogen gas (high purity)

-

Nitrogen gas (for inerting)

-

Celite® or other filter aid

Procedure:

-

In a suitable hydrogenation vessel (e.g., a Parr shaker or a round-bottom flask equipped with a hydrogen balloon), add 1-tridecene (1 equivalent).

-

Add anhydrous ethanol or ethyl acetate as the solvent. The concentration of the alkene is typically in the range of 0.1-1 M.

-

Carefully add 10% Palladium on carbon catalyst. The catalyst loading is typically 1-5 mol% of the alkene.

-

Seal the reaction vessel and flush thoroughly with nitrogen gas to remove any oxygen.

-

Evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 1-4 atm for laboratory scale). For a balloon setup, the balloon is simply filled with hydrogen.

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Gas Chromatography (GC) by taking small aliquots of the reaction mixture (after filtering out the catalyst).

-

Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and flush the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Wash the filter cake with a small amount of the solvent.

-

The filtrate contains the n-tridecane product. The solvent can be removed by rotary evaporation. For very high purity, the resulting n-tridecane can be further purified by fractional distillation.

Logical Relationship for Catalytic Hydrogenation

Corey-House Synthesis

The Corey-House synthesis is a versatile method for forming carbon-carbon bonds and is particularly useful for coupling two different alkyl groups to form an unsymmetrical alkane like n-tridecane.[5][6] This method generally provides high yields and is tolerant of a variety of functional groups.[7]

Reaction Scheme:

-

CH₃Br + 2 Li → CH₃Li + LiBr

-

2 CH₃Li + CuI → (CH₃)₂CuLi (Lithium dimethylcuprate - Gilman reagent) + LiI

-

(CH₃)₂CuLi + C₁₂H₂₅Br → CH₃(CH₂)₁₁CH₃ (n-Tridecane) + CH₃Cu + LiBr

Key Advantages:

Experimental Protocol:

Materials:

-

Methyl bromide (or methyl iodide)

-

Lithium metal

-

Copper(I) iodide

-

1-Bromododecane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure: Part A: Preparation of Lithium Dimethylcuprate ((CH₃)₂CuLi)

-

In a flame-dried, three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, under a nitrogen atmosphere, place freshly cut lithium metal (2.2 equivalents relative to methyl bromide).

-

Add anhydrous diethyl ether to cover the lithium.

-

Slowly add a solution of methyl bromide (1 equivalent) in anhydrous diethyl ether through the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, stir the mixture until the lithium is consumed to form a solution of methyllithium.

-

In a separate flame-dried flask under nitrogen, suspend copper(I) iodide (0.5 equivalents relative to methyllithium) in anhydrous diethyl ether.

-

Cool the copper(I) iodide suspension to 0 °C and slowly add the prepared methyllithium solution via cannula. The formation of the Gilman reagent, lithium dimethylcuprate, is indicated by a color change.

Part B: Coupling Reaction

-

To the freshly prepared lithium dimethylcuprate solution at 0 °C, slowly add a solution of 1-bromododecane (1 equivalent) in anhydrous diethyl ether.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by GC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude n-tridecane can be purified by fractional distillation to achieve high purity.

Corey-House Synthesis Signaling Pathway

Wolff-Kishner Reduction of Tridecan-2-one

This is a two-step route that involves the synthesis of a C13 ketone followed by its reduction to n-tridecane. The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones and aldehydes to the corresponding alkanes under basic conditions.[9][10]

Reaction Scheme: